molecular formula C7H3Br2NS B6333022 4,7-Dibromobenzo[d]thiazole CAS No. 2089292-19-1

4,7-Dibromobenzo[d]thiazole

Cat. No.: B6333022
CAS No.: 2089292-19-1
M. Wt: 292.98 g/mol
InChI Key: JHYJLVIHMPWLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromobenzo[d]thiazole is a chemical compound with the molecular formula C6H2Br2N2S. It is a derivative of benzo[d]thiazole, where bromine atoms are substituted at the 4 and 7 positions. This compound is known for its applications in organic synthesis, particularly in the development of materials for electronic devices .

Mechanism of Action

Target of Action

4,7-Dibromobenzo[d]thiazole is a compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a key precursor in the synthesis of various photovoltaic materials . .

Mode of Action

The mode of action of this compound is primarily through its interaction with other compounds in the formation of photovoltaic materials . It is used as a building block in the synthesis of these materials, and its mode of action is largely dependent on the specific reactions it undergoes during this process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of photovoltaic materials . The compound is involved in various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

As a chemical compound used in the synthesis of photovoltaic materials, its bioavailability is likely to be dependent on the specific conditions under which it is used .

Result of Action

The result of the action of this compound is the formation of photovoltaic materials . These materials have a wide range of applications, including in organic electronics . The specific molecular and cellular effects of the compound’s action are likely to be dependent on the specific materials that are synthesized using it .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis of photovoltaic materials using this compound requires specific conditions, such as certain temperatures and pressures . Additionally, the stability and efficacy of the compound can be affected by factors such as light and humidity .

Biochemical Analysis

Biochemical Properties

4,7-Dibromobenzo[d]thiazole plays a significant role in biochemical reactions, particularly in the synthesis of photovoltaic materials and organic electronics . It interacts with various enzymes and proteins, often acting as an electron acceptor in these interactions. The compound’s bromine atoms facilitate nucleophilic substitution reactions, allowing it to form stable complexes with biomolecules . These interactions are crucial for its function in biochemical pathways, where it can modulate the activity of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity . The compound can inhibit or activate enzymes by forming stable complexes with their active sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes . These interactions are essential for understanding its metabolic fate and potential effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size . These factors determine its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromobenzo[d]thiazole can be synthesized through various methods. One common approach involves the bromination of benzo[d]thiazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Comparison with Similar Compounds

4,7-Dibromobenzo[d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs .

Properties

IUPAC Name

4,7-dibromo-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJLVIHMPWLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.